3-Ethyl-2-hydrazinoquinoline hydrochloride
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Overview
Description
3-Ethyl-2-hydrazinoquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C11H14ClN3 and a molecular weight of 223.70 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 3-ethylquinoline with hydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve the use of reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-Ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Ethyl-2-hydrazinoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
3-Ethyl-2-hydrazinoquinoline hydrochloride is compared with other similar compounds, such as 3-ethylquinoline and 2-hydrazinoquinoline. Its uniqueness lies in its specific structural features and biological activities, which distinguish it from other compounds in its class.
List of Similar Compounds
3-Ethylquinoline
2-Hydrazinoquinoline
3-Ethyl-2-hydrazino-6-methylquinoline hydrochloride
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Properties
CAS No. |
1171918-60-7 |
---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(3-ethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)14-12;/h3-7H,2,12H2,1H3,(H,13,14);1H |
InChI Key |
IHKDSBAGXSPZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2N=C1NN.Cl |
Origin of Product |
United States |
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